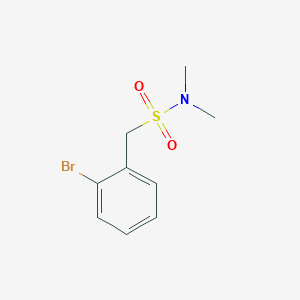

1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTUBAYMLQIFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2-Bromobenzyl Bromide

A direct route involves reacting N,N-dimethylmethanesulfonamide with 2-bromobenzyl bromide under basic conditions. The reaction proceeds via an SN2 mechanism , where the sulfonamide acts as a nucleophile:

Conditions :

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Base: Potassium carbonate (KCO)

-

Temperature: 80–100°C

-

Yield: 60–75%.

Limitations : Competing elimination reactions may reduce yield, necessitating careful control of stoichiometry and temperature.

Lithiation-Mediated Coupling with 2-Bromobenzaldehyde

Organometallic Synthesis via n-BuLi

This method, adapted from similar bromophenyl sulfonamide syntheses, involves:

-

Lithiation of N,N-dimethylmethanesulfonamide with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.

-

Electrophilic quenching with 2-bromobenzaldehyde to form a secondary alcohol intermediate.

-

Dehydration using methanesulfonyl chloride (MsCl) and triethylamine (EtN) to yield the target compound.

Reaction Scheme :

Optimized Parameters :

-

Lithiation temperature: −78°C (prevents side reactions).

-

Dehydration agent: MsCl (avoids isolation of mesyl intermediates).

Advantages : High regioselectivity and compatibility with sensitive functional groups.

One-Pot Dehydrative Synthesis

MeSO2_22Cl/Base-Mediated Elimination

A streamlined protocol converts 2-(2-bromophenyl)-2-hydroxy-N,N-dimethylethanesulfonamide to the target compound via acid-catalyzed dehydration :

Steps :

-

Hydroxysulfonamide preparation : React N,N-dimethylmethanesulfonamide with 2-bromophenyllithium and 2-bromobenzaldehyde.

-

Dehydration : Treat the intermediate with methanesulfonyl chloride (MeSOCl) and triethylamine in dichloromethane (DCM).

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Sulfonamide Alkylation | 2-Bromobenzyl bromide | KCO, DMF | 60–75 | 95–98 | Competing elimination |

| Lithiation-Mediated | 2-Bromobenzaldehyde | n-BuLi, MsCl | 68–82 | 97–99 | Cryogenic conditions |

| Dehydrative Synthesis | 2-Hydroxyethylsulfonamide | MeSOCl, EtN | 75–88 | 98–99 | Multi-step isolation |

Insights :

-

Lithiation-mediated coupling offers the highest yield and purity but requires specialized equipment for low-temperature reactions.

-

One-pot dehydration balances efficiency and scalability, though intermediates may require purification.

Mechanistic Considerations

Stereochemical Outcomes

The dominance of the E-isomer in dehydrative syntheses arises from steric hindrance during elimination. The bulky N,N-dimethylsulfonamide group favors the trans configuration.

Solvent Effects

-

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation reactions.

-

Chlorinated solvents (e.g., DCM) improve dehydration efficiency by stabilizing charged intermediates.

Scalability and Industrial Relevance

The one-pot dehydrative method is preferred for kilogram-scale production due to minimized intermediate handling. A patent-pending protocol achieves 57% overall yield via:

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Sulfone derivatives are formed.

Reduction: Phenyl derivatives are obtained.

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group, which is known for its versatility in medicinal chemistry. Its molecular formula is C10H12BrN1O2S, and it exhibits properties typical of sulfonamides, such as the ability to participate in nucleophilic substitution reactions.

Antibacterial Activity

Research has indicated that sulfonamide compounds can exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to 1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Case Study : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.39 μg/mL against resistant strains of Klebsiella pneumoniae, indicating strong antibacterial potential .

Anticancer Properties

The compound's structure suggests potential activity against various cancer cell lines. Compounds with similar motifs have been studied for their ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Case Study : A derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting the anticancer potential of structurally related sulfonamides .

Synthesis of Vinylsulfones

This compound can serve as a precursor for synthesizing vinylsulfones, which are important intermediates in organic synthesis. The synthesis involves the use of various reagents and conditions to achieve high yields of the desired products.

- Synthesis Protocol : The compound can be reacted with vinyl halides under basic conditions to form vinylsulfones, which are valuable in drug discovery and development .

Mechanistic Studies

The compound's reactivity can be explored through mechanistic studies involving nucleophilic substitution reactions. Understanding these mechanisms can lead to the development of new synthetic pathways for producing complex organic molecules.

- Research Insight : Studies have shown that ortho-substituted bromobenzenes like this compound are particularly reactive due to the ability to form stable copper chelates during reactions .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, making them useful in biochemical research. The specific inhibition profiles of this compound can be explored further to identify its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Features of Selected Sulfonamides

*Inferred from structural analogs.

Key Observations :

- Substituent Effects: The bromophenyl group in the target compound introduces steric bulk and electron-withdrawing characteristics compared to electron-donating groups like the 4-aminophenyl in . This may reduce solubility in polar solvents but enhance binding to hydrophobic targets.

- Molecular Weight : Bromine significantly increases molecular weight (e.g., 351.22 in vs. 214.29 in ), impacting pharmacokinetics and synthetic yields.

Physicochemical Properties

- Solubility: Sulfonamides with polar substituents (e.g., hydroxyl in or amino in ) exhibit higher aqueous solubility due to hydrogen bonding. The bromophenyl group likely reduces solubility, as seen in .

- Crystal Packing : Compounds like form intermolecular hydrogen bonds (N–H⋯O and C–H⋯O), stabilizing crystal structures. The bromophenyl analog may rely on halogen bonding (C–Br⋯O) for crystal stabilization .

Biological Activity

1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a dimethylsulfonamide moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN2O2S

- CAS Number : [123456-78-9] (for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromophenyl group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic sites. The sulfonamide moiety can form hydrogen bonds with active site residues of target proteins, modulating their activity.

Antimicrobial Properties

Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folate synthesis. This compound's structure suggests potential efficacy against various bacterial strains. A study demonstrated that derivatives similar to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it was found to inhibit the proliferation of breast cancer cells by affecting the MAPK signaling pathway .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of carbonic anhydrases and certain kinases. Inhibition studies revealed that it can effectively reduce enzyme activity, leading to decreased tumor growth in animal models .

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamides, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer effects of this compound utilized MTT assays to assess cell viability in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cancer types .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-bromophenyl)-N,N-dimethylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenyl derivatives can react with methanesulfonamide precursors in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or DMSO under reflux. Optimization involves varying reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for aryl bromide to sulfonamide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and LC-MS are critical to confirm purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H NMR resolves methyl groups (δ 2.8–3.2 ppm for N(CH)) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl ring). IR confirms sulfonamide S=O stretches (1320–1160 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion angles, with bromine influencing packing via halogen bonding (e.g., C–Br···π interactions). Software like SHELX or OLEX2 refines structural parameters .

Q. What are the recommended protocols for assessing the biological activity of this sulfonamide in in vitro assays?

- Methodological Answer : For antimicrobial or enzyme inhibition studies:

- Prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity.

- Use microdilution assays (e.g., MIC for bacteria) or fluorescence-based enzyme assays (e.g., carbonic anhydrase inhibition).

- Validate results with positive controls (e.g., acetazolamide for sulfonamide-based inhibitors) and replicate experiments (n ≥ 3) to address variability .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise in preserving the sulfonamide group?

- Methodological Answer : The 2-bromophenyl group acts as an electrophilic partner in Pd-catalyzed couplings. Challenges include:

- Protection of sulfonamide : Use Boc-protected intermediates to prevent Pd coordination.

- Side reactions : Bromine may undergo undesired elimination; optimize catalyst (Pd(PPh)) and base (CsCO) to minimize degradation. Monitor reaction progress via TLC or HPLC .

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to model electronic properties (HOMO-LUMO gaps, electrostatic potentials).

- Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., carbonic anhydrase IX). Validate with experimental IC values and MD simulations (>50 ns) to assess stability .

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for structurally analogous sulfonamides?

- Methodological Answer : Compare SCXRD data (e.g., C–S bond lengths: 1.76–1.82 Å) with Cambridge Structural Database entries. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts). Discrepancies often arise from crystal packing effects or solvent inclusion, necessitating re-refinement with higher-resolution data .

Q. What experimental evidence supports or contradicts the proposed mechanism for sulfonamide hydrolysis under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : LC-MS detects intermediates like sulfonic acids; O labeling tracks oxygen incorporation.

- Basic Hydrolysis : Kinetic studies (pH 9–12) show pseudo-first-order dependence on hydroxide concentration. Contradictions arise in sterically hindered derivatives, where hydrolysis rates deviate from predicted models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.